

Application Notes: Synthesis of Thioureas and Dithiocarbamates using 2-Fluorophenyl Isothiocyanate

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Compound of Interest

Compound Name: 2-Fluorophenyl isothiocyanate

Cat. No.: B1581804

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Introduction

2-Fluorophenyl isothiocyanate (C_7H_4FNS , CAS: 38985-64-7) is a versatile electrophilic reagent widely utilized in organic synthesis.[1][2] The isothiocyanate functional group ($-N=C=S$) features an electrophilic carbon atom that is highly susceptible to nucleophilic attack.[3] This reactivity makes it an excellent building block for the synthesis of various sulfur and nitrogen-containing heterocyclic compounds. These products, particularly thioureas and dithiocarbamates, are of significant interest to researchers in medicinal chemistry and drug development due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5]

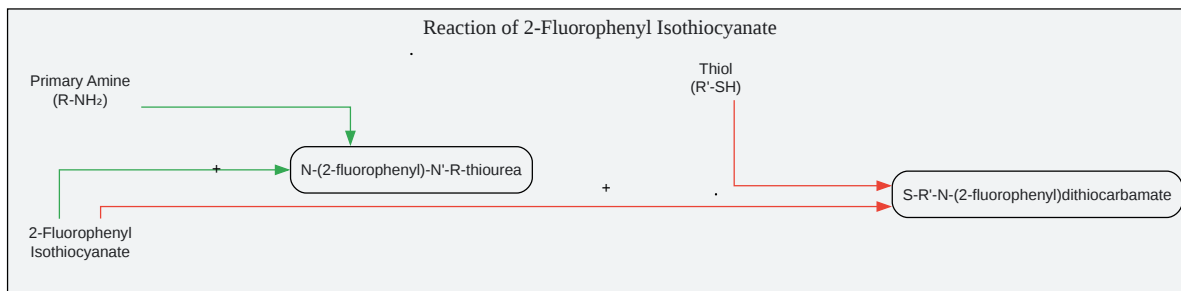
This document provides detailed protocols for the reaction of **2-fluorophenyl isothiocyanate** with two key classes of nucleophiles: primary amines and thiols. The reaction with primary amines yields N-(2-fluorophenyl)-N'-substituted thioureas, while the reaction with thiols produces S-substituted N-(2-fluorophenyl)dithiocarbamates.

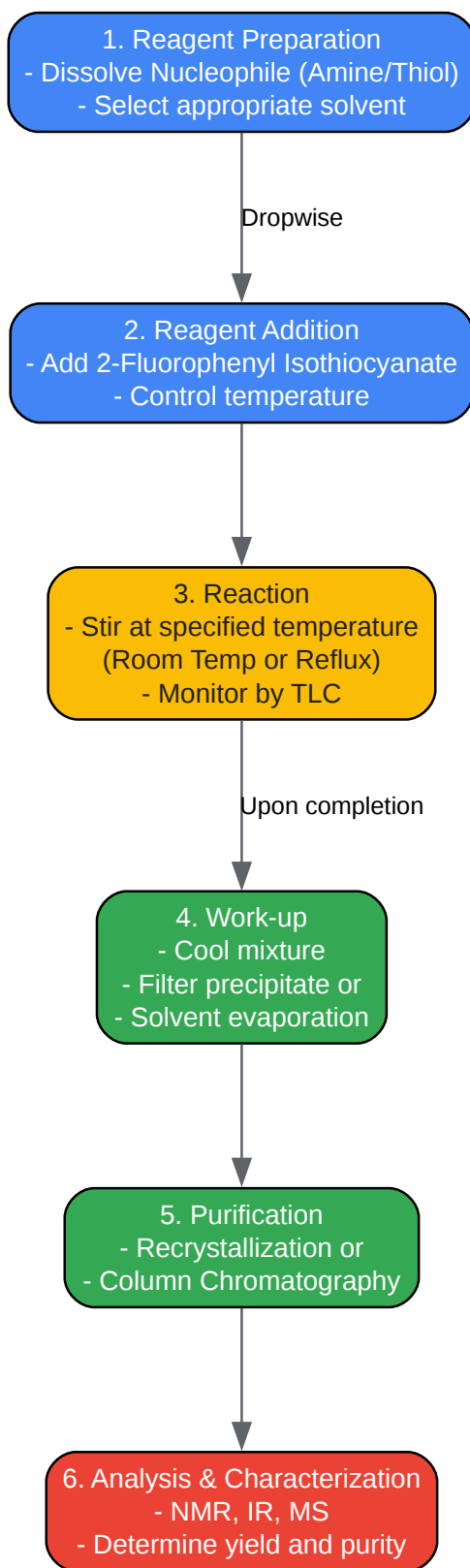
Reaction with Primary Amines: Synthesis of N,N'-Disubstituted Thioureas

The synthesis of thioureas via the reaction of an isothiocyanate with a primary amine is a robust and high-yielding transformation.[6] The reaction proceeds through the nucleophilic addition of the amine's nitrogen atom to the central carbon of the isothiocyanate group. The

reactivity of the amine plays a key role in the required reaction conditions; aliphatic amines are generally more nucleophilic and react readily at room temperature, whereas less reactive aromatic amines may necessitate heating to achieve completion.^[4]^[7]

General Reaction Scheme:





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